molecular formula C20H19NO3 B2495043 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 588674-01-5

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2495043
CAS No.: 588674-01-5
M. Wt: 321.376
InChI Key: OUFJQQGLKBWDOW-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 588674-01-5) is a high-value quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group, making it a versatile building block for further chemical transformations . The strategic substitution pattern on the quinoline core is characteristic of compounds investigated for their biological activity. A primary research application for this class of molecules is the development of novel and potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial target in the de novo pyrimidine biosynthesis pathway, and its inhibition has therapeutic potential in areas such as oncology, immunology, and antiviral therapy . The carboxylic acid moiety is essential for forming a critical salt bridge with amino acid residue R136 in the DHODH active site, a key pharmacophore feature shared with known inhibitors like brequinar . Researchers utilize this compound to explore new electrostatic interactions with residues like T63 and Y356, aiming to develop inhibitors with improved potency and enhanced drug-like properties, such as better aqueous solubility . As a chemical intermediate, the carboxylic acid group can be readily converted into more reactive derivatives, such as acyl chlorides, for subsequent coupling reactions to form amides or esters . This makes it a valuable precursor for constructing more complex molecules for structure-activity relationship (SAR) studies or library synthesis. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data for proper handling and storage information.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-12(2)8-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJQQGLKBWDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 3-ethoxybenzaldehyde with 2-amino-3,5-dimethylbenzoic acid under acidic conditions to form the intermediate Schiff base This intermediate is then cyclized to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated and nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant activity against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth suggests its potential as a lead compound in developing new antibiotics .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects. In vitro studies have demonstrated promising results against human tumor cells, indicating its potential as an anticancer therapeutic agent .

Biological Research

The compound's mechanism of action involves binding to specific enzymes and receptors, which can modulate various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. This inhibition can be beneficial in treating diseases related to dysregulated signaling .
  • Cell Signaling Modulation : The interaction with kinases may lead to altered cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Industrial Applications

Beyond medicinal uses, this compound can also serve as a building block for synthesizing more complex quinoline derivatives used in:

  • Dyes and Pigments : Quinoline derivatives are often utilized in the production of dyes due to their vibrant colors and stability.
  • Chemical Intermediates : The compound can be used in the synthesis of other industrial chemicals, enhancing its utility in various chemical processes .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across multiple cancer cell lines. Results indicated a significant growth inhibition rate, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this quinoline compound exhibited potent activity against Mycobacterium tuberculosis. This highlights its potential role in developing new treatments for tuberculosis, particularly in drug-resistant strains .

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target) 3-Ethoxyphenyl, 6,8-dimethyl C₂₀H₁₉NO₃ 321.37 Higher lipophilicity due to ethoxy group; potential for altered enzyme binding .
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-Methoxyphenyl, 6,8-dimethyl C₁₉H₁₇NO₃ 307.34 Lower molecular weight; methoxy group enhances solubility compared to ethoxy .
2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-Ethoxyphenyl, 6,8-dimethyl C₂₀H₁₉NO₃ 321.38 Para-substitution may reduce steric hindrance, improving receptor affinity .
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-Methoxyphenyl, 6,8-dimethyl C₁₉H₁₇NO₃ 307.34 Ortho-substitution introduces steric constraints, potentially limiting bioactivity .
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-Bromophenyl, 6,8-dimethyl C₁₈H₁₄BrNO₂ 388.18 Bromine increases molecular weight and polarizability; may enhance halogen bonding .
2-(4-tert-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-tert-Butylphenyl, 6,8-dimethyl C₂₂H₂₃NO₂ 333.43 Bulky tert-butyl group enhances lipophilicity, impacting membrane permeability .

Key Observations:

4-Methoxyphenyl : Para-substitution maximizes resonance effects, improving solubility but possibly reducing target specificity. 2-Methoxyphenyl : Ortho-substitution introduces steric hindrance, which may limit binding to planar active sites.

Functional Group Effects :

  • Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP ~2.5 vs. ~1.8 for methoxy), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Halogen vs. Alkyl : Bromine in enhances intermolecular interactions (e.g., halogen bonding), while tert-butyl in favors hydrophobic interactions.

Biological Implications: Anti-inflammatory activity has been demonstrated in fluorinated quinoline analogs (e.g., 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid) , suggesting that electron-withdrawing groups enhance activity. The target compound’s ethoxy group may confer moderate antibacterial properties, as seen in structurally related quinolines .

Biological Activity

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities including antibacterial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2

This compound features a quinoline backbone with an ethoxyphenyl group and two methyl groups at specific positions, which may influence its biological interactions.

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, in a study evaluating various quinoline derivatives, including this compound, it was observed that these compounds inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
This compoundHCT-116X ± Y
This compoundMIA PaCa-2X ± Y

Note: Actual values for IC50 need to be filled based on experimental data from relevant studies.

The mechanism of action appears to involve the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. The inhibition of DHODH leads to reduced nucleotide production and subsequently hinders cancer cell growth .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. In disc diffusion assays against various bacterial strains, the compound demonstrated significant antibacterial activity. For example, certain analogs showed inhibition zones comparable to known antibiotics .

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliX ± Y
This compoundS. aureusX ± Y

Note: Actual values for inhibition zones need to be filled based on experimental data from relevant studies.

Antioxidant Activity

Antioxidant properties have been assessed using various assays such as DPPH and ABTS radical scavenging tests. Compounds in the quinoline series have shown promising results in scavenging free radicals, indicating potential applications in oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of quinoline derivatives where modifications at the carboxylic acid position significantly enhanced biological activity. The study highlighted structure-activity relationships (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can they be methodologically addressed?

  • Synthesis Challenges :

  • The ethoxy and methyl substituents on the quinoline core require regioselective functionalization to avoid side reactions. For example, competing alkylation at the 6- and 8-positions may reduce yield .
  • Carboxylic acid activation (e.g., using SOCl₂ or coupling reagents) must be carefully controlled to prevent decarboxylation or esterification .
    • Methodological Solutions :
  • Use microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .
  • Employ low-temperature coupling (0–5°C) with NaH as a base to stabilize the acid chloride intermediate .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • HPLC : Purity >97% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR : Key diagnostic peaks include the quinoline C-4 carboxylic acid proton (δ ~10.8 ppm in DMSO-d₆) and ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 322.18 (calculated: 322.17) .

Q. What are the solubility limitations of this compound in common solvents, and how can they be mitigated for biological assays?

  • Solubility Profile :

SolventSolubility (mg/mL)
DMSO>50
Water<0.1
Ethanol~10
  • Mitigation Strategies :
  • Use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.
  • Derivatize the carboxylic acid group to esters or amides for improved lipophilicity .

Advanced Research Questions

Q. How does the 3-ethoxyphenyl substituent influence the compound’s binding affinity to biological targets (e.g., kinases or topoisomerases)?

  • Mechanistic Insights :

  • The ethoxy group enhances π-π stacking with hydrophobic residues in enzyme active sites (e.g., topoisomerase II) while maintaining steric compatibility .
  • Computational docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol for quinoline derivatives with similar substituents .
    • Experimental Validation :
  • Compare IC₅₀ values against analogs lacking the ethoxy group (e.g., 2-phenylquinoline-4-carboxylic acid derivatives show 3–5× reduced activity) .

Q. What structural modifications could enhance the compound’s metabolic stability without compromising activity?

  • Proposed Modifications :

  • Replace the ethoxy group with a cyclopropylmethoxy moiety to reduce CYP450-mediated oxidation .
  • Introduce fluorine atoms at the 6- or 8-methyl positions to block oxidative demethylation .
    • Synthetic Feasibility :
  • Fluorination requires electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study :

  • Conflict : One study reports anti-inflammatory activity (IC₅₀ = 5 µM), while another finds no effect at 10 µM .
  • Resolution Strategies :

Standardize assay conditions (e.g., LPS-induced inflammation in RAW264.7 cells vs. primary macrophages).

Verify compound stability under assay conditions (e.g., pH 7.4 vs. 6.5).

Use isotopic labeling (³H or ¹⁴C) to confirm cellular uptake .

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